molecular formula C32H16 B3048950 nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene CAS No. 188-90-9

nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene

Cat. No.: B3048950
CAS No.: 188-90-9
M. Wt: 400.5 g/mol
InChI Key: IWBAGTLFDXQXCX-UHFFFAOYSA-N
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Description

This highly complex polycyclic hydrocarbon features a 32-carbon backbone (dotriaconta) with nine fused rings (nonacyclo) and 16 double bonds (hexadecaene). Its IUPAC name specifies the positions of bridgeheads and junctions, indicating a highly strained, three-dimensional architecture. Such structures are typically synthesized via high-yield cycloaddition or transition-metal-catalyzed reactions, though specific synthetic routes for this compound remain undocumented in the provided evidence.

Properties

IUPAC Name

nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16/c1-3-17-7-9-19-11-13-23-24-14-12-20-10-8-18-4-2-6-22-16-26(32(24)30(20)28(18)22)25-15-21(5-1)27(17)29(19)31(23)25/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBAGTLFDXQXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C5=CC6=CC=CC7=C6C8=C(C=C7)C=CC(=C58)C9=C4C3=C(C=C2)C=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510024
Record name Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188-90-9
Record name Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene typically involves multi-step organic synthesis techniques. These methods often include Diels-Alder reactions, cycloadditions, and various ring-closing reactions. The reaction conditions may require high temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complexity and the specialized conditions required for its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove double bonds or reduce other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions often require controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or other reduced hydrocarbons.

Scientific Research Applications

Nonacyclo[253112,603,1604,1305,10017,30020,29

    Chemistry: It can be used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.

    Biology: Its interactions with biological molecules can provide insights into the behavior of similar natural compounds.

    Medicine: It may serve as a precursor for the synthesis of complex pharmaceuticals.

    Industry: Its unique structure may find applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene exerts its effects is not well-understood. its molecular targets and pathways likely involve interactions with various enzymes and receptors due to its polycyclic structure. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetraoxatetracyclo Compounds

  • Example: 3,4-Diacetyl-14,17,20,23-tetraoxatetracyclo[25.3.1.1⁶,¹⁰.0²,⁷]dotriaconta-1(31),2,4,6,6(32),7,9,27,29-nonaene-13,24-dione (C₃₂H₃₄O₈) Structural Differences:
Feature Target Nonacyclo Compound Tetraoxatetracyclo Compound
Ring System 9 fused rings 4 fused rings with oxygen bridges
Functional Groups Pure hydrocarbon (no heteroatoms) Diacetyl groups, ketones, ethers
Molecular Weight ~424 g/mol (C₃₂H₄₀) 546.5 g/mol (C₃₂H₃₄O₈)
  • Property Implications: The tetraoxatetracyclo compound’s oxygen bridges reduce ring strain compared to the nonacyclo hydrocarbon, enhancing solubility in polar solvents. The acetyl and ketone groups also enable hydrogen bonding, contrasting with the nonacyclo compound’s hydrophobicity .

Azapentacyclo and Octacyclo Derivatives

  • Example: 8-Oxa-14,21,23,28-tetraazapentacyclo[23.3.1.0²,⁷.0¹⁴,²².0¹⁵,²⁰]nonacosa-1(28),2(7),3,5,15,17,19,21,25(29),26-decaen-24-one (C₂₄H₂₂N₄O₂) Key Contrasts:
  • Nitrogen and oxygen atoms introduce polarity and bioactivity, making this compound relevant in medicinal chemistry (e.g., kinase inhibition).
  • Smaller ring system (5 rings vs. 9) reduces steric hindrance, allowing easier functionalization .

General Principles of Structural Similarity

  • Electronic vs. Geometric Similarity: While the target compound shares a dotriaconta backbone with others (e.g., ), differences in ring count and substituents lead to divergent properties.
  • Read-Across Predictions: Computational methods (e.g., cheminformatics algorithms) could infer the nonacyclo compound’s stability or toxicity by comparing its strain energy and π-orbital alignment to smaller polycyclics like octacyclo[15.14.0.0²,¹⁵.0³,¹².0⁶,¹¹.0¹⁸,³⁰.0²⁰,²⁸.0²²,²⁷] derivatives .

Biological Activity

Overview of Nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-hexadecaene

Chemical Structure and Properties
Nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-hexadecaene is a complex polycyclic hydrocarbon characterized by its unique arrangement of carbon atoms in a non-linear framework. Such compounds are often studied for their structural properties and potential applications in materials science and organic electronics.

Biological Activity
Polycyclic hydrocarbons have been extensively researched for their biological activities due to their potential effects on human health and the environment.

1. Anticancer Activity

Some polycyclic hydrocarbons exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : Many of these compounds can intercalate with DNA or disrupt cellular signaling pathways.
  • Case Studies : Research has shown that certain derivatives of polycyclic hydrocarbons can inhibit the proliferation of various cancer cell lines (e.g., breast and lung cancer) .

2. Antimicrobial Properties

Polycyclic compounds have also been noted for their antimicrobial activities:

  • Research Findings : Studies indicate that specific structural modifications can enhance the antimicrobial efficacy against bacteria and fungi .
  • Applications : These properties make them potential candidates for developing new antimicrobial agents.

3. Toxicological Effects

While some polycyclic hydrocarbons show beneficial biological activities, they can also be toxic:

  • Toxicity Studies : Research has demonstrated that exposure to certain polycyclic hydrocarbons can lead to mutagenic effects and carcinogenic risks .
  • Environmental Impact : Their persistence in the environment raises concerns about bioaccumulation and ecological toxicity.

Data Summary Table

Biological ActivityMechanismCase StudiesReferences
AnticancerDNA IntercalationInhibition of breast cancer cell proliferation
AntimicrobialDisruption of bacterial membranesEfficacy against E.coli and S.aureus
ToxicityMutagenesisLong-term exposure risks in humans

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